molecular formula C19H12ClFN4OS B2839086 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine CAS No. 1111290-79-9

3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine

Cat. No.: B2839086
CAS No.: 1111290-79-9
M. Wt: 398.84
InChI Key: VQTJTUOXZNDOQU-UHFFFAOYSA-N
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Description

“3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine” is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and fluorophenyl groups suggests that this compound may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the chlorophenyl group: This step might involve the use of chlorobenzene derivatives in a nucleophilic substitution reaction.

    Attachment of the fluorophenyl-pyridazinyl group: This could be done through a thiolation reaction, where a thiol group is introduced to link the pyridazinyl and oxadiazole rings.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

“3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially break down the oxadiazole ring.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The presence of chlorophenyl and fluorophenyl groups could enhance its binding affinity to certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1,2,4-oxadiazole: Lacks the pyridazinyl and fluorophenyl groups.

    5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole: Lacks the chlorophenyl group.

Uniqueness

The unique combination of chlorophenyl, fluorophenyl, and pyridazinyl groups in “3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine” might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4OS/c20-14-7-3-1-5-12(14)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)13-6-2-4-8-15(13)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTJTUOXZNDOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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